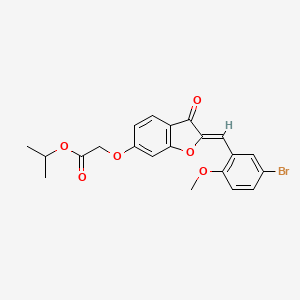

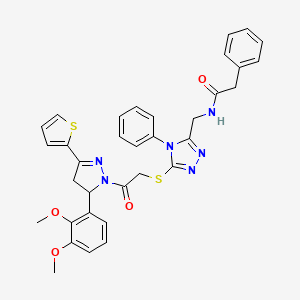

(Z)-isopropyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzofuran, which is a heterocyclic compound . It contains a benzene ring fused to a furan ring. The compound has a bromo group and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran core and various functional groups attached. The compound adopts an E configuration about the C=N double bond . The molecule is twisted, with a dihedral angle between the two substituted benzene rings .科学的研究の応用

Protective Group Removal

One of the scientific research applications of related compounds involves the specific removal of o-methoxybenzyl protecting groups. Methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature. This process preserves other usual protecting groups and functional groups, showcasing a selective deprotection method useful in synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Photodynamic Therapy Applications

Another application area is in photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields substituted with Schiff base-containing benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies also highlight the utility of related compounds. For instance, the synthesis of racemic dihydroageratone involved the conversion of methoxy-substituted phenols and dibromo compounds through a series of reactions, demonstrating the compound's role in the generation of complex molecules (Yamaguchi et al., 1984).

Antibacterial and Cytotoxicity Studies

Compounds with methoxybenzyl substitution have been studied for their antibacterial and cytotoxic effects. N-heterocyclic carbene-silver complexes with p-methoxybenzyl and benzyl substitutions showed high antibacterial activity against E. coli and S. aureus, along with significant cytotoxicity against certain cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Patil et al., 2010).

Nucleophilic Substitution Reactions

The reactions of bromo-substituted compounds with nucleophiles in DMF have been explored, illustrating the versatility of these molecules in chemical synthesis and the study of reaction mechanisms. These studies contribute to the broader understanding of nucleophilic substitution reactions, relevant in both academic and industrial chemistry contexts (Sarma, Klein, & Otter, 1994).

特性

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO6/c1-12(2)27-20(23)11-26-15-5-6-16-18(10-15)28-19(21(16)24)9-13-8-14(22)4-7-17(13)25-3/h4-10,12H,11H2,1-3H3/b19-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBSJXDEOFIQIA-OCKHKDLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

![N-{4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2663310.png)

![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2663311.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2663321.png)

![3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2663323.png)